N-[5-(4-bromophenyl)-1,3,4-thiadiazol-2-yl]-4-ethoxybenzamide
Description
N-[5-(4-Bromophenyl)-1,3,4-thiadiazol-2-yl]-4-ethoxybenzamide is a heterocyclic compound featuring a 1,3,4-thiadiazole core substituted at position 5 with a 4-bromophenyl group and at position 2 with a 4-ethoxybenzamide moiety. The 1,3,4-thiadiazole scaffold is renowned for its pharmacological versatility, including antimicrobial, anticancer, and anti-inflammatory properties.
Properties
IUPAC Name |
N-[5-(4-bromophenyl)-1,3,4-thiadiazol-2-yl]-4-ethoxybenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14BrN3O2S/c1-2-23-14-9-5-11(6-10-14)15(22)19-17-21-20-16(24-17)12-3-7-13(18)8-4-12/h3-10H,2H2,1H3,(H,19,21,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UGKXKNQOFNWREI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C(=O)NC2=NN=C(S2)C3=CC=C(C=C3)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14BrN3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
404.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Scientific Research Applications
Chemistry: The compound is used as a building block in the synthesis of more complex molecules, particularly in medicinal chemistry. Biology: It has shown potential as an antimicrobial agent, exhibiting activity against various bacterial strains. Medicine: Research is ongoing to explore its use in the treatment of diseases such as cancer and inflammatory conditions. Industry: The compound is utilized in the development of new materials and chemical processes due to its unique chemical properties.
Mechanism of Action
The mechanism by which N-[5-(4-bromophenyl)-1,3,4-thiadiazol-2-yl]-4-ethoxybenzamide exerts its effects involves interaction with specific molecular targets. It is believed to bind to certain receptors or enzymes, leading to the modulation of biological pathways. The exact molecular targets and pathways are still under investigation, but the compound's activity suggests potential therapeutic applications.
Comparison with Similar Compounds
Table 1: Key Structural and Physical Properties
Key Observations :
- Substituent Effects : The 4-bromophenyl group in the target compound confers higher lipophilicity compared to 4-methoxybenzyl () or chlorobenzylthio derivatives (). This may enhance membrane permeability and target binding in biological systems.
Analogues with Heterocyclic Modifications
Table 2: Heterocyclic Variants and Bioactivity
Key Observations :
Table 3: Bioactivity of Selected Analogues
Key Observations :
- Bromophenyl Efficacy : The bromophenyl moiety in both the target compound and 2j () correlates with enhanced bioactivity, possibly due to halogen bonding with biological targets .
- Ethoxy vs. Methoxy : The 4-ethoxy group in the target compound offers a balance between lipophilicity and metabolic stability compared to more polar methoxy derivatives ().
Biological Activity
N-[5-(4-bromophenyl)-1,3,4-thiadiazol-2-yl]-4-ethoxybenzamide is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article provides an overview of its biological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
- Molecular Formula : C17H20BrN5O2S2
- Molecular Weight : 470.4 g/mol
- IUPAC Name : N-[5-[2-(4-bromoanilino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]-2-piperidin-1-ylacetamide
The compound features a bromophenyl group, a thiadiazole moiety, and an ethoxybenzamide structure, which contribute to its biological activity.
Antimicrobial Activity
Research has shown that derivatives of thiadiazole compounds exhibit significant antimicrobial properties. For instance, studies evaluating similar compounds have demonstrated effectiveness against various bacterial strains, including both Gram-positive and Gram-negative bacteria . The presence of the bromine atom in the structure may enhance the compound's lipophilicity and biological activity.
Antiproliferative Effects
This compound has been investigated for its antiproliferative effects on cancer cell lines. In vitro studies indicate that compounds with similar structures can inhibit cell growth in various cancer types by inducing apoptosis and cell cycle arrest . The mechanism is believed to involve interaction with specific molecular targets within the cancer cells.
The precise mechanism of action for this compound is not fully elucidated. However, it is hypothesized that the compound interacts with certain enzymes or receptors involved in cellular signaling pathways. The thiadiazole ring and piperidine moiety are likely crucial for binding interactions, while the bromophenyl group may influence the overall activity through electronic effects .
Comparative Studies
A comparative analysis of similar compounds has highlighted differences in their biological activities based on structural variations. For example:
| Compound Name | Activity Type | Notable Findings |
|---|---|---|
| N-(4-chlorophenyl)-2-{5-[2-(piperidin-1-yl)acetamido]-1,3,4-thiadiazol-2-yl}acetamide | Antimicrobial | Effective against Gram-positive bacteria |
| N-(4-fluorophenyl)-2-{5-[2-(piperidin-1-yl)acetamido]-1,3,4-thiadiazol-2-yl}acetamide | Antiproliferative | Induces apoptosis in cancer cell lines |
These studies suggest that substituent groups significantly influence biological activity and efficacy.
In Vivo Studies
In vivo studies are necessary to further understand the pharmacokinetics and therapeutic potential of this compound. Preliminary results indicate potential anti-inflammatory effects; however, comprehensive studies are required to validate these findings.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
